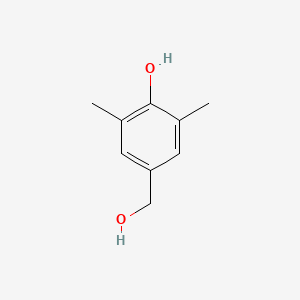

4-(Hydroxymethyl)-2,6-dimethylphenol

Description

Historical Context and Early Research on Phenolic Compounds

The investigation of phenolic compounds dates back to the 19th century, with the isolation of phenol (B47542) itself from coal tar in 1834. youtube.com Initially recognized for its antiseptic properties, phenol (also known as carbolic acid) opened the door to the study of a vast class of molecules characterized by a hydroxyl group attached to an aromatic ring. youtube.com Early research focused on naturally occurring phenols, which are widespread in the plant kingdom and contribute to colors, flavors, and defense mechanisms. researchgate.netwikipedia.org These compounds, synthesized by plants through pathways like the shikimic acid pathway, represent a significant portion of organic carbon in the biosphere. researchgate.net

The development of synthetic chemistry allowed for the modification of the basic phenol structure, leading to the creation of numerous derivatives with tailored properties. The reactivity of the phenol ring, particularly its susceptibility to electrophilic substitution, became a cornerstone of organic synthesis. This foundational knowledge paved the way for the systematic study of reactions like alkylation, nitration, and, importantly, hydroxymethylation, which led to the synthesis of compounds like 4-(Hydroxymethyl)-2,6-dimethylphenol.

Significance of Hydroxymethylated Phenols in Organic Synthesis and Industrial Chemistry

Hydroxymethylated phenols are a class of phenol derivatives defined by the presence of a hydroxymethyl (-CH2OH) group on the aromatic ring. ontosight.ai This functional group significantly influences the molecule's reactivity, making these compounds crucial building blocks in both laboratory-scale synthesis and industrial processes. ontosight.ai The primary significance of hydroxymethylated phenols lies in their role as precursors to phenolic resins. researchgate.net

The hydroxymethylation of phenols, typically achieved through a reaction with formaldehyde (B43269) in the presence of an acid or base catalyst, is the initial step in the formation of resol and novolac resins. wikipedia.orgresearchgate.net The hydroxymethyl group is highly reactive and can undergo condensation reactions with other phenol molecules or with other hydroxymethyl groups, leading to the formation of methylene (B1212753) bridges and the construction of a polymer network. ontosight.aiyoutube.com This reactivity is fundamental to the production of adhesives, coatings, and various thermosetting plastics. ontosight.airesearchgate.net Beyond polymer science, the hydroxymethyl group can be chemically transformed into other functional groups, further expanding its utility in the synthesis of more complex molecules. nih.gov

Overview of Research Trajectories for this compound

Research on this compound has largely been driven by its connection to polymer chemistry and its role as a specific, well-defined monomer. A key area of investigation is its synthesis, primarily through the controlled hydroxymethylation of 2,6-dimethylphenol (B121312) with formaldehyde. researchgate.netresearchgate.net The presence of methyl groups at the ortho positions (2 and 6) directs the hydroxymethylation to the para position (4), leading to a high selectivity for the desired product. researchgate.net

Another significant research trajectory involves its use as a monomer in the synthesis of specialty polymers. 2,6-Dimethylphenol itself is the monomer for poly(p-phenylene oxide) (PPO), a high-performance thermoplastic. researchgate.netresearchgate.net The introduction of a hydroxymethyl group in the para position creates a reactive site that can be used to modify PPO or to create new polymer architectures. Studies have explored the kinetics and mechanisms of reactions involving this compound, noting its tendency to form a reactive quinone methide intermediate under certain conditions. This intermediate is a key species in understanding the compound's subsequent reactions and polymerization behavior.

Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H12O2 |

| Molecular Weight | 152.19 g/mol |

| CAS Number | 4397-14-2 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Synonyms | 3,5-Dimethyl-4-hydroxybenzenemethanol, 4-hydroxy-3,5-dimethylbenzyl alcohol |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,10-11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXBWEIAIZEPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299149 | |

| Record name | 4-(hydroxymethyl)-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4397-14-2 | |

| Record name | 4397-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(hydroxymethyl)-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 4 Hydroxymethyl 2,6 Dimethylphenol

Oxidation Reactions of the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group is susceptible to oxidation, yielding aldehydes or carboxylic acids depending on the reaction conditions and the oxidizing agent employed.

Conversion to Aldehydes and Carboxylic Acids

The selective oxidation of the hydroxymethyl group in 4-(hydroxymethyl)-2,6-dimethylphenol can produce 4-hydroxy-3,5-dimethylbenzaldehyde. Further oxidation leads to the formation of 4-hydroxy-3,5-dimethylbenzoic acid. This transformation is a fundamental reaction for primary alcohols. A variety of oxidizing agents can be used for this purpose. For instance, mild oxidizing agents are typically used for the conversion to aldehydes, while stronger agents are required for the formation of carboxylic acids. semanticscholar.org

Commonly used reagents for the oxidation of primary alcohols to carboxylic acids include sodium hypochlorite (B82951) (NaClO). semanticscholar.org The reaction can be carried out under various conditions, including with or without a catalyst and using either classical heating or microwave irradiation. semanticscholar.org

Table 1: Oxidation Products of this compound

| Starting Material | Product | Type of Transformation |

|---|---|---|

| This compound | 4-Hydroxy-3,5-dimethylbenzaldehyde | Partial Oxidation |

| This compound | 4-Hydroxy-3,5-dimethylbenzoic acid | Complete Oxidation |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts acidic properties to the molecule and can participate in several key reactions, including the formation of reactive intermediates and alkylation.

Quinone Methide Formation and Trapping Reactions

Under basic conditions, this compound can undergo dehydration to form a highly reactive intermediate known as a quinone methide (specifically, 2,6-dimethyl-p-quinone methide). researchgate.netmdpi.com This process is initiated by the deprotonation of the phenolic hydroxyl group to form a phenoxide ion. The subsequent elimination of the hydroxide (B78521) ion from the hydroxymethyl group generates the quinone methide. researchgate.net

Quinone methides are electrophilic compounds that can be readily trapped by nucleophiles. nih.gov This reactivity is central to the chemistry of phenol-formaldehyde resins, where the quinone methide intermediate reacts with other phenoxide ions, leading to chain growth. mdpi.com The formation of the quinone methide is often the rate-determining step in these condensation reactions. researchgate.net Theoretical studies have confirmed the viability of the quinone methide hypothesis in these systems. mdpi.com

Two primary mechanisms have been identified for quinone methide formation: a unimolecular elimination of the conjugate base (E1cb) and a water-aided elimination process. researchgate.netmdpi.com

Alkylation Reactions

The phenolic hydroxyl group can be alkylated to form an ether. This reaction typically proceeds via the formation of the corresponding phenoxide ion by treatment with a base, followed by nucleophilic substitution with an alkylating agent, such as an alkyl halide. The presence of two methyl groups ortho to the hydroxyl group can introduce steric hindrance, potentially influencing the reaction rate compared to unhindered phenols. This is a standard reaction for phenols, allowing for the introduction of a wide variety of alkyl groups.

Condensation and Polymerization Reactions

The bifunctional nature of this compound allows it to undergo self-condensation and polymerization reactions, leading to the formation of larger oligomers and polymers. These reactions are fundamental to the production of phenolic resins.

Self-condensation of Hydroxymethyl End Groups

In the presence of an acid or base catalyst, this compound can undergo self-condensation. This reaction involves the hydroxymethyl group of one molecule reacting with the aromatic ring of another, typically at a position ortho or para to the phenolic hydroxyl group. However, in this compound, the positions ortho to the hydroxyl group are blocked by methyl groups, and the para position is occupied by the hydroxymethyl group. Therefore, condensation primarily occurs through the formation of dibenzylic ether linkages (-CH₂-O-CH₂-) or diphenylmethane (B89790) bridges (-CH₂-), with the latter being formed via the elimination of formaldehyde (B43269) from the ether linkage. researchgate.net

The reaction proceeds through the formation of a quinone methide intermediate, as described previously. mdpi.comresearchgate.net The self-condensation of hydroxymethylphenols has been studied to understand the complex chemistry of phenol-formaldehyde resin curing. researchgate.netresearchgate.net The kinetics of these reactions can be complex, sometimes exhibiting fractional reaction orders, which suggests that both unimolecular (via quinone methide) and bimolecular reaction pathways can occur. researchgate.net

Table 2: Products from Self-condensation of Hydroxymethylphenols

| Reactant | Key Intermediate | Primary Linkage Types | Resulting Products |

|---|

Copolymerization with Other Phenols

This compound can participate as a monomer in the formation of phenolic resins, such as those produced by the reaction of phenols with formaldehyde. wikipedia.orgresearchgate.net In these step-growth polymerizations, the hydroxymethyl group can react with the activated ortho or para positions of other phenol (B47542) molecules, or with another hydroxymethyl group, to form methylene (B1212753) or ether bridges, respectively. wikipedia.org

The structure of this compound, with its pre-existing hydroxymethyl group, makes it a valuable component in controlling the structure and properties of phenol-formaldehyde resins. mdpi.commgcub.ac.in When copolymerized with phenol or other substituted phenols, it can be incorporated into the polymer backbone. The methyl groups at the 2 and 6 positions sterically hinder the adjacent phenolic hydroxyl group, which can influence the reaction rate and the final architecture of the polymer. In base-catalyzed reactions, the phenolic hydroxyl group deprotonates to form a phenoxide anion, which activates the aromatic ring for reaction with formaldehyde or other hydroxymethylated phenols. wikipedia.org

Formation of Telechelic Polymers and Bisphenols

Due to its bifunctional nature, possessing both a phenolic hydroxyl and a benzylic alcohol group, this compound is a potential candidate for the synthesis of telechelic polymers. rsc.orgrsc.orgnsf.gov Telechelic polymers are macromolecules with reactive functional groups at both ends. rsc.org In principle, the phenolic end could be involved in one type of polymerization (e.g., oxidative coupling or etherification), while the benzylic alcohol could be used for another (e.g., esterification or conversion to a leaving group for substitution). For instance, dihydroxyl telechelic poly(2,6-dimethyl-1,4-phenylene oxide)s have been synthesized through the oxidative polymerization of 2,6-dimethylphenol (B121312) with various aromatic diols. researchgate.net

Furthermore, the benzylic alcohol of this compound can undergo acid-catalyzed substitution reactions with other phenolic compounds to form bisphenols. In these reactions, the benzylic hydroxyl group is protonated and eliminated as water, generating a reactive benzylic carbocation. This electrophile then attacks the electron-rich aromatic ring of another phenol molecule, leading to the formation of a bisphenol. The regioselectivity of this reaction is influenced by the steric and electronic properties of the reacting phenol.

Oxidative Coupling Polymerization of Phenols

Oxidative coupling is a key reaction for many phenols, particularly for 2,6-disubstituted phenols like 2,6-dimethylphenol, which is commercially polymerized to poly(phenylene ether). researchgate.net This process typically involves a catalyst, often a copper-amine complex, and an oxidant like oxygen. researchgate.net The reaction proceeds through the formation of phenoxy radicals.

In the case of this compound, the para-position is substituted, which prevents the typical head-to-tail C-O-C coupling that leads to high molecular weight poly(phenylene ether). Instead, oxidative coupling of phenols with a substituted para-position is more likely to result in C-C coupling at the ortho-positions or dimerization. For instance, the oxidative coupling of 2,6-dimethylphenol can be directed to selectively form 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol. rsc.org Therefore, under oxidative coupling conditions, this compound would be expected to primarily form dimers or short oligomers through C-C linkages, rather than the long-chain polymers characteristic of unblocked phenols. nih.govgoogle.com

Substitution Reactions

The benzylic alcohol group of this compound is a primary site for substitution reactions. Under acidic conditions, the hydroxyl group can be protonated and subsequently eliminated as a water molecule, forming a stabilized benzylic carbocation. This intermediate can then be attacked by various nucleophiles.

A notable example is the reaction with other phenols to form bisphenols, as mentioned previously. Additionally, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution by a wider range of nucleophiles. Palladium/copper co-catalyzed asymmetric benzylic substitution reactions of benzylic alcohol derivatives have been developed, showcasing the potential for stereocontrolled synthesis of chiral molecules from such precursors. nih.gov

Reaction Kinetics and Mechanisms

While specific kinetic data for the hydrolysis of quaternary ammonium (B1175870) derivatives of this compound were not found in the searched literature, the general principles of such reactions can be discussed based on analogous systems.

Quaternary ammonium derivatives of this compound are susceptible to hydrolysis, which proceeds via the formation of a quinone methide intermediate. The reaction is initiated by the deprotonation of the phenolic hydroxyl group, forming a phenoxide. This phenoxide can then undergo an intramolecular electron displacement to eliminate the tertiary amine and form the highly reactive quinone methide. The quinone methide is subsequently attacked by water (hydrolysis) or other nucleophiles present in the solution to yield this compound.

The general mechanism is as follows:

Deprotonation: The phenolic hydroxyl group loses a proton to form a phenoxide ion.

Quinone Methide Formation: The phenoxide undergoes intramolecular rearrangement, expelling the tertiary amine and forming a quinone methide intermediate.

Nucleophilic Attack: A water molecule attacks the exocyclic methylene group of the quinone methide.

Rearomatization: The intermediate tautomerizes to regenerate the aromatic ring, resulting in the formation of this compound.

The rate of hydrolysis of these quaternary ammonium derivatives is highly dependent on the pH of the solution. A typical pH-rate profile for such a reaction would show a low rate at acidic pH, increasing as the pH rises and eventually plateauing at high pH. researchgate.netresearchgate.net

Acidic pH: At low pH, the phenolic hydroxyl group is protonated, and the concentration of the reactive phenoxide species is very low. Consequently, the rate of hydrolysis is slow.

High pH: At a sufficiently high pH, the phenolic hydroxyl group is fully deprotonated. At this point, the rate of hydrolysis becomes independent of the hydroxide ion concentration and reaches a maximum, as the formation of the quinone methide from the phenoxide becomes the rate-limiting step.

The pH-rate profile provides valuable information about the reaction mechanism, including the pKa of the phenolic proton and the rate constants for the different steps involved.

Below is an interactive data table illustrating a hypothetical pH-rate profile for the hydrolysis of a related quaternary ammonium derivative, based on typical observations for such reactions.

| pH | Relative Rate | Dominant Species | Rate-Influencing Step |

| 2 | 0.01 | Protonated Phenol | Low concentration of phenoxide |

| 4 | 0.1 | Protonated Phenol | Increasing phenoxide concentration |

| 6 | 1 | Phenol/Phenoxide Equilibrium | Deprotonation |

| 8 | 10 | Phenoxide | Quinone methide formation |

| 10 | 100 | Phenoxide | Quinone methide formation |

| 12 | 100 | Phenoxide | Rate becomes pH-independent |

Derivatives, Analogues, and Structure Activity Relationships

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of 4-(hydroxymethyl)-2,6-dimethylphenol allows for a systematic investigation into how substituent placement and type affect the molecule's properties. These syntheses often leverage well-established phenolic chemistry, primarily the reaction of phenols with aldehydes.

The isomers of hydroxymethyl-dimethylphenols are of significant interest as their properties can differ based on the relative positions of the functional groups. A key structural analogue is 2-(hydroxymethyl)-4,6-dimethylphenol (B7906477), an isomer of the parent compound.

The synthesis of 2-(hydroxymethyl)-4,6-dimethylphenol is typically achieved through the base-catalyzed hydroxymethylation of 2,4-dimethylphenol (B51704) (also known as 2,4-xylenol). In a representative procedure, 2,4-dimethylphenol is treated with formaldehyde (B43269) in an aqueous solution containing a base like sodium hydroxide (B78521). prepchem.com The reaction is heated to facilitate the electrophilic substitution of the hydroxymethyl group onto the activated phenol (B47542) ring. The strong activating effect of the hydroxyl group and the methyl groups directs the substitution primarily to the ortho position that is sterically accessible, yielding the desired product. prepchem.com

Another variation involves replacing the methyl groups with other functionalities, such as methoxy (B1213986) groups. For instance, 2,6-dimethoxy-4-(hydroxymethyl)phenol can be synthesized by reacting 2,6-dimethoxyphenol (B48157) with formaldehyde in the presence of sodium hydroxide. prepchem.com This analogue provides insight into the electronic effects of different substituents on the phenol ring.

Further variations can include the introduction of halogen atoms. The synthesis of 2,4-dichloro-6-(hydroxymethyl)phenol (B188874) from the reaction of 2,4-dichlorophenol (B122985) with formaldehyde demonstrates how electron-withdrawing groups can be incorporated into the phenolic structure. chemicalbook.com

| Analogue | Starting Phenol | Key Reagents | General Conditions |

|---|---|---|---|

| 2-(Hydroxymethyl)-4,6-dimethylphenol | 2,4-Dimethylphenol | Formaldehyde, Sodium Hydroxide | Aqueous solution, heated (e.g., 50°C) |

| 2,6-Dimethoxy-4-(hydroxymethyl)phenol | 2,6-Dimethoxyphenol | Formaldehyde, Sodium Hydroxide | Aqueous solution, 25°C |

| 2,4-Dichloro-6-(hydroxymethyl)phenol | 2,4-Dichlorophenol | Formaldehyde, Base | Varies, typically basic conditions |

The hydroxymethyl group (-CH2OH) of this compound is a primary alcohol and is amenable to a variety of chemical transformations. These modifications are a key strategy for creating functionalized derivatives. nih.gov Common reactions include esterification and etherification.

Esterification: The hydroxymethyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or promoted by coupling agents. rug.nl For example, reaction with acetic anhydride (B1165640) would yield 4-(acetoxymethyl)-2,6-dimethylphenol. A variety of catalysts, including Brønsted acids, Lewis acids, and solid-acid catalysts like phenolsulfonic acid-formaldehyde (PSF) resins, can be employed to facilitate this transformation. organic-chemistry.org

Etherification: The formation of ethers can be accomplished under various conditions, such as the Williamson ether synthesis, which involves deprotonating the hydroxymethyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

These modifications allow for the introduction of a wide range of functional groups, altering properties such as solubility, reactivity, and biological activity. nih.gov

| Modification Type | Reagent Class | Resulting Functional Group | Example Reagent |

|---|---|---|---|

| Esterification | Carboxylic Acid / Derivative | Ester (-CH2OCOR) | Acetic Anhydride, Benzoic Acid |

| Etherification | Alkyl Halide / Sulfate (B86663) | Ether (-CH2OR) | Methyl Iodide, Benzyl (B1604629) Bromide |

| Oxidation | Oxidizing Agent | Aldehyde (-CHO) or Carboxylic Acid (-COOH) | Pyridinium chlorochromate (PCC), Potassium permanganate |

Structure-Reactivity Correlations of this compound Derivatives

The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. The interplay between the phenolic hydroxyl group, the hydroxymethyl group, and the electron-donating methyl substituents governs their behavior in various chemical reactions.

A key aspect of reactivity is the rate of hydroxymethylation of the parent phenol, 2,6-dimethylphenol (B121312). The presence of two electron-donating methyl groups at the ortho positions strongly activates the aromatic ring towards electrophilic substitution. This makes the para position highly nucleophilic, facilitating a rapid reaction with formaldehyde to form this compound. researchgate.net Computational studies on various phenols have shown a strong correlation between the calculated charge density at specific ring positions and the experimental rate of hydroxymethylation. usda.gov

The structure also dictates the antioxidant properties of these phenolic compounds. The antioxidant activity of phenols is largely dependent on their ability to donate the hydrogen atom from the hydroxyl group to neutralize free radicals, and the stability of the resulting phenoxyl radical. researchgate.net For this compound, the two methyl groups at the ortho positions provide steric hindrance around the phenolic oxygen. This steric shielding stabilizes the phenoxyl radical formed after hydrogen donation, preventing it from participating in unwanted side reactions and thereby enhancing its antioxidant efficiency. researchgate.netsemanticscholar.org Quantitative structure-activity relationship (QSAR) studies on phenolic compounds have established correlations between antioxidant activity and parameters such as redox potential and the energy of the highest occupied molecular orbital (HOMO). nih.gov

| Structural Feature | Effect on Reactivity/Activity | Underlying Principle |

|---|---|---|

| Two ortho-methyl groups | Increases rate of para-hydroxymethylation | Electron-donating effect activates the aromatic ring |

| Two ortho-methyl groups | Enhances antioxidant activity | Steric hindrance stabilizes the resulting phenoxyl radical |

| Phenolic -OH group | Enables free radical scavenging | Ability to donate a hydrogen atom |

| Hydroxymethyl group | Site for condensation polymerization | Can react with activated positions on other phenol rings |

Design and Synthesis of Functionalized Derivatives for Specific Applications

The targeted design and synthesis of functionalized derivatives of this compound are driven by the demand for materials with specific properties. The inherent reactivity of this compound makes it a valuable building block.

A primary application is in the synthesis of phenolic resins. The hydroxymethyl group can undergo condensation reactions with the activated aromatic ring of another phenol molecule, leading to the formation of methylene (B1212753) bridges and the growth of a polymer network. ontosight.ai this compound is a particularly useful monomer because the methyl groups at the ortho positions block those sites, leading to a more linear and well-defined polymer structure (polyphenylene oxide or PPO-type materials) when condensation occurs at the para-hydroxymethyl position. researchgate.net

Functionalized derivatives are also designed as intermediates for the synthesis of other valuable chemicals. For example, the hydroxymethyl group can be reduced to a methyl group. The synthesis of 2,6-dimethoxy-4-methylphenol (B1584894) is achieved by the catalytic hydrogenation of 2,6-dimethoxy-4-(hydroxymethyl)phenol, demonstrating a pathway to convert the hydroxymethyl functionality into a simple alkyl group. prepchem.com

Furthermore, these derivatives are used in the synthesis of more complex molecular architectures, such as ligands for metal catalysis or components of functional materials. The ability to modify both the phenolic hydroxyl and the hydroxymethyl groups allows for the creation of bifunctional molecules that can be incorporated into larger systems, such as polymers or nanoparticles, to impart specific properties like antioxidant capabilities or thermal stability. rsc.org

| Derivative Type | Intended Application | Key Synthetic Strategy |

|---|---|---|

| Poly(phenylene oxide) (PPO) resins | High-performance thermoplastics | Condensation polymerization of the hydroxymethyl group |

| Tri-substituted phenols (e.g., 2,4,6-trimethylphenol) | Chemical intermediates | Reduction of the hydroxymethyl group |

| Ester and ether derivatives | Plasticizers, modified resins, synthetic intermediates | Esterification or etherification of the hydroxymethyl group |

| Chelating ligands | Metal catalysis, material stabilization | Introduction of coordinating groups via modification of -OH or -CH2OH |

Spectroscopic and Analytical Characterization Methodologies for 4 Hydroxymethyl 2,6 Dimethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 4-(Hydroxymethyl)-2,6-dimethylphenol, both proton (¹H) and carbon-13 (¹³C) NMR are used to elucidate its precise atomic arrangement. Due to the molecule's symmetry, the NMR spectra are relatively simple and highly informative.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In this compound, the symmetrical substitution pattern on the benzene (B151609) ring simplifies the spectrum.

The expected signals in the ¹H NMR spectrum are:

A singlet for the two equivalent aromatic protons (H-3 and H-5).

A singlet for the six equivalent protons of the two methyl groups at positions 2 and 6.

A singlet for the two protons of the hydroxymethyl (-CH₂OH) group.

A singlet for the proton of the phenolic hydroxyl (-OH) group.

A singlet for the proton of the alcoholic hydroxyl (-CH₂OH) group.

The signals for the hydroxyl protons are typically broad and their chemical shifts can vary depending on the solvent, concentration, and temperature. They can also be confirmed by deuterium (B1214612) exchange, where adding a drop of D₂O to the NMR sample causes the -OH peaks to disappear.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (H-3, H-5) | ~7.0 | Singlet | 2H |

| -CH₂OH | ~4.5 | Singlet | 2H |

| Ar-CH₃ | ~2.2 | Singlet | 6H |

| Phenolic -OH | Variable (e.g., 4.5-5.5) | Singlet (broad) | 1H |

| Alcoholic -OH | Variable (e.g., 1.5-2.5) | Singlet (broad) | 1H |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic, carbonyl). The symmetry of this compound means that several carbon atoms are chemically equivalent, resulting in fewer signals than the total number of carbons. There are seven unique carbon environments in the molecule.

The expected signals in the ¹³C NMR spectrum are:

Four signals for the aromatic carbons (C-1, C-2/C-6, C-3/C-5, and C-4).

One signal for the two equivalent methyl carbons.

One signal for the benzylic methylene (B1212753) carbon of the hydroxymethyl group.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Ar C-OH) | ~150-155 |

| C-3/C-5 (Ar C-H) | ~128-132 |

| C-4 (Ar C-CH₂OH) | ~125-130 |

| C-2/C-6 (Ar C-CH₃) | ~120-125 |

| -CH₂OH | ~60-65 |

| Ar-CH₃ | ~15-20 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to its hydroxyl, aromatic, and aliphatic groups.

Key expected IR absorption bands include:

O-H Stretching: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded phenolic and alcoholic hydroxyl groups.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹.

C=C Stretching (Aromatic): Several medium to weak bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

C-O Stretching: Strong bands corresponding to the C-O stretching of the phenolic and alcoholic groups are expected in the 1000-1250 cm⁻¹ region.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol & Phenol) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O Stretch (Phenol) | ~1200 | Strong |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₉H₁₂O₂, HRMS can confirm this composition by matching the experimentally measured mass to the calculated exact mass.

The calculated monoisotopic mass of C₉H₁₂O₂ is 152.083730 Da. nih.govchemspider.com An HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to this value with a high degree of accuracy (typically within a few parts per million), thus confirming the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is highly effective for identifying and quantifying individual components within a mixture.

For a polar and non-volatile compound like this compound, a derivatization step is typically required before GC-MS analysis. mdpi.comnih.gov This involves reacting the compound with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the acidic hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. This process reduces the polarity of the molecule and improves its chromatographic behavior. nih.gov

Analytical Procedure:

Derivatization: The sample is treated with a silylating agent to convert both the phenolic and alcoholic -OH groups to -OTMS groups.

Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from other components on a capillary column (e.g., a nonpolar HP-5MS column).

Detection: As the derivatized compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI).

Analysis: The mass spectrometer records the mass spectrum, which shows the molecular ion of the derivatized compound and its characteristic fragmentation pattern. This spectrum can be compared to a library of known spectra for identification.

The mass spectrum of the di-TMS derivative of this compound would be expected to show a molecular ion peak and key fragment ions resulting from the loss of methyl groups from the silyl (B83357) ethers or cleavage of the benzylic bond.

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | BSTFA or similar silylating agent |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | e.g., 70°C hold for 2 min, then ramp to 280°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | e.g., 40-550 amu |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For phenolic compounds like this compound, the absorption of UV light primarily involves π → π* transitions within the aromatic benzene ring. The position of the absorption maxima (λmax) and the intensity of the absorption are sensitive to the substitution pattern on the ring and the solvent used for analysis.

The UV spectrum of phenol (B47542) in water typically shows two main absorption bands: a primary band around 210 nm and a secondary band near 270 nm. bioone.orgbgu.ac.il The secondary band, often referred to as the ¹Lb band, is derived from the forbidden ¹B₂ᵤ symmetry transition in benzene and has a relatively low intensity. bioone.org Substitution on the phenol ring, such as the hydroxymethyl and dimethyl groups in the target compound, can cause shifts in the position and intensity of these bands. nih.gov For instance, alkyl and hydroxyl-containing substituents generally lead to a bathochromic (red) shift to longer wavelengths. Time-resolved spectroscopy studies on para-substituted phenols have identified transient species like phenoxy radicals, which exhibit characteristic absorption bands around 320 nm and 400–410 nm. acs.org While specific experimental spectra for this compound are not detailed in readily available literature, computational studies on substituted phenols have shown that methods like Time-Dependent Density Functional Theory (TD-DFT) can accurately predict the spectral shifts caused by various substituents. bioone.orgnih.gov

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, including bond lengths, bond angles, and crystal packing. wikipedia.orgnih.gov This technique provides an electron density map from which the molecular structure can be modeled and refined. nih.gov

While the specific crystal structure of this compound is not publicly documented, analysis of closely related compounds provides valuable insight into the expected structural features. For example, the crystal structure of 4-(hydroxymethyl)phenol was determined to be in the orthorhombic crystal system with the space group Pna2₁. researchgate.net In its crystal lattice, molecules are linked into a network by intermolecular O-H···O hydrogen bonds, which are crucial for stabilizing the structure. researchgate.net

Similarly, the analysis of another analog, 4-aminobenzyl alcohol, reveals an orthorhombic crystal system (space group Pna2₁) with a distinct "herringbone" packing pattern stabilized by extensive hydrogen bonding. researchgate.net The data from these related structures suggest that this compound would likely crystallize in a system that maximizes hydrogen bonding between the phenolic hydroxyl and the hydroxymethyl groups of adjacent molecules. The table below presents crystallographic data for a related hydroxymethylphenol derivative.

| Parameter | Value for 4-(Hydroxymethyl)phenol researchgate.net |

|---|---|

| Chemical Formula | C₇H₈O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.524(3) |

| b (Å) | 13.111(4) |

| c (Å) | 5.002(2) |

| Volume (ų) | 624.9(4) |

| Z (Molecules per unit cell) | 4 |

Thermal Characterization Techniques

Thermal analysis techniques are essential for determining the stability and phase behavior of materials as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature (Tg), and heat of fusion. For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The area under this peak can be integrated to calculate the enthalpy of fusion. DSC is also used to assess the purity of a compound. While specific DSC data for this compound is not available, studies on related phenolic resins show curing temperatures often fall between 105 °C and 129 °C. uobasrah.edu.iq For the cured epoxy of a similar compound, 2,6-dihydroxymethyl-4-methyl phenol, DSC analysis is also used to characterize its thermal properties. researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for assessing the thermal stability and decomposition profile of a compound. TGA data on phenolic resins, which are polymers formed from hydroxymethylphenols, indicate that their thermal degradation typically occurs in distinct stages. scientific.netncsu.edu

The initial stage of degradation often involves the loss of water or unreacted formaldehyde (B43269) and the breakdown of hydroxymethyl groups. scientific.net Subsequent stages at higher temperatures correspond to the cleavage of methylene bridges and ultimately the cyclodehydration and charring of the phenolic hydroxyl groups. scientific.net For example, a study on phenol-formaldehyde resins showed that the degradation of terminal hydroxymethyl groups occurs in the first of three decomposition stages. scientific.net TGA of cured 2,6-dihydroxymethyl-4-methyl phenol epoxy (DHMPPE) has also been performed to evaluate its thermal stability and that of its composites. researchgate.net

Advanced Analytical Techniques for Related Phenolic Compounds

The analysis of this compound and related phenolic compounds often requires sophisticated separation techniques to handle complex mixtures, such as reaction products or environmental samples.

Chromatographic Methods (LC, GC×GC, HPLC)

Chromatographic techniques are paramount for the separation, identification, and quantification of phenolic compounds.

High-Performance Liquid Chromatography (HPLC) is one of the most widely used methods for analyzing non-volatile or thermally sensitive compounds like phenols. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water/buffer and acetonitrile (B52724) or methanol), is standard. Detection is typically achieved using a UV detector set at a wavelength where the phenolic compounds absorb strongly. For complex mixtures, gradient elution is often employed to achieve better separation.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Phenolic compounds often require derivatization to increase their volatility and thermal stability before GC analysis. A common derivatization technique is silylation, which converts the polar -OH groups into less polar and more volatile trimethylsilyl (TMS) ethers.

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional GC. This technique is particularly useful for resolving co-eluting isomers and analyzing complex samples containing thousands of individual analytes. In GC×GC, compounds are separated on two different columns with orthogonal separation mechanisms, providing a highly detailed "fingerprint" of the sample. This method is well-suited for the detailed analysis of phenolic compound mixtures that may be encountered in synthesis or degradation studies.

Sample Derivatization Strategies for Enhanced Detection

The analysis of polar compounds like this compound by gas chromatography (GC) often requires a derivatization step. nih.govmdpi.com This chemical modification is essential to reduce the polarity of the analyte's active hydroxyl groups (both phenolic and alcoholic), thereby increasing its volatility and thermal stability. mdpi.comjfda-online.com Without derivatization, polar analytes can exhibit poor peak shape, tailing, and low response in GC systems due to their tendency to adsorb onto the stationary phase or degrade at high temperatures. tandfonline.com The process involves converting the active hydrogen in the hydroxyl groups into a less polar, more stable functional group. mdpi.com Common strategies applicable to phenols include silylation, acylation, and alkylation. mdpi.comresearchgate.net

Silylation is a widely used derivatization technique for compounds containing hydroxyl groups. nih.govresearchgate.net It involves the replacement of the active proton of the -OH group with a trimethylsilyl (TMS) or other silyl group. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. tandfonline.comnih.gov The resulting trimethylsilyl ethers are significantly more volatile and thermally stable, making them ideal for GC-MS analysis. nih.gov For this compound, both the phenolic and the benzylic alcohol hydroxyl groups would react to form a di-TMS derivative. Optimization of reaction conditions, such as temperature and time, is crucial for achieving complete derivatization. tandfonline.comnih.gov

Acylation is another effective strategy that converts hydroxyl groups into esters. mdpi.com Reagents like acetic anhydride (B1165640) can be used for in-situ acetylation of phenols prior to extraction and analysis. researchgate.net The use of fluorinated anhydrides or reagents like pentafluorobenzyl bromide (PFBBr) can also be employed. jfda-online.comepa.gov These reagents create derivatives that are not only suitable for GC analysis but can also enhance detection sensitivity, particularly with an electron capture detector (ECD). epa.gov

The choice of derivatization reagent and method depends on the sample matrix and the analytical objectives. The stability of the formed derivatives is also a critical factor to consider for reliable and reproducible results. nih.gov

| Derivatization Strategy | Common Reagents | Target Functional Group | Resulting Derivative | Key Advantages |

|---|---|---|---|---|

| Silylation | BSTFA, MSTFA | Phenolic -OH, Alcoholic -OH | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability; widely applicable. nih.govmdpi.com |

| Acylation | Acetic Anhydride, PFBBr | Phenolic -OH, Alcoholic -OH | Acetyl ester, Pentafluorobenzyl ether | Improves chromatographic properties; can enhance detector sensitivity (e.g., ECD). researchgate.netepa.gov |

| Alkylation | Diazomethane | Phenolic -OH | Methyl ether (Anisole) | Creates stable derivatives. epa.gov |

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. nih.govmdpi.com It is particularly useful for isolating volatile and semi-volatile organic compounds from various matrices, including water. mdpi.comdntb.gov.ua For the analysis of this compound, SPME offers a rapid and sensitive alternative to traditional liquid-liquid extraction methods. dntb.gov.ua The technique relies on the partitioning of analytes from the sample matrix onto a coated fiber, which is then thermally desorbed in the injector of a gas chromatograph. sigmaaldrich.com

The efficiency of the SPME process is highly dependent on several experimental parameters, most notably the type of fiber coating. researchgate.net For a polar compound like this compound, a fiber with a more polar coating is generally preferred to achieve higher extraction efficiency. researchgate.net Common fibers include those with polydimethylsiloxane/divinylbenzene (PDMS/DVB) or Carboxen/PDMS coatings, which are effective for a range of phenols. researchgate.netresearchgate.net

Two primary modes of SPME can be employed: direct immersion (DI) and headspace (HS). sigmaaldrich.com In DI-SPME, the fiber is placed directly into the liquid sample, while in HS-SPME, the fiber is exposed to the vapor phase above the sample. sigmaaldrich.com HS-SPME is often preferred for complex or "dirty" matrices as it prevents non-volatile components from contaminating the fiber, potentially extending its lifespan. sigmaaldrich.com

Optimization of extraction conditions is critical for achieving reproducible and sensitive results. researchgate.net Key parameters include:

Extraction Temperature: Increasing the temperature can enhance the volatility of the analyte, favoring its transfer to the headspace and subsequent adsorption onto the fiber, although excessively high temperatures may negatively impact the partitioning equilibrium. researchgate.netyoutube.com

Extraction Time: Sufficient time must be allowed for the analyte to reach equilibrium, or near-equilibrium, between the sample matrix and the fiber coating. youtube.com

pH: The pH of the sample solution is a crucial factor for ionizable compounds like phenols. youtube.com To extract phenols efficiently, the pH should be adjusted to be acidic (e.g., pH 2) to suppress the ionization of the hydroxyl group, thereby keeping the analyte in its more non-polar, extractable form. youtube.com

Ionic Strength: The addition of salt (e.g., sodium chloride) to the sample can increase the ionic strength of the solution. youtube.com This "salting-out" effect reduces the solubility of organic analytes in the aqueous phase and promotes their partitioning onto the SPME fiber. youtube.com

Following extraction, the fiber is retracted and transferred to the GC injector, where the trapped analytes are thermally desorbed for analysis. sigmaaldrich.com

| Parameter | Influence on Extraction of Phenols | General Recommendation |

|---|---|---|

| SPME Fiber Coating | Determines the selectivity and efficiency of the extraction based on polarity. | Use polar fibers like PDMS/DVB or Carboxen/PDMS for polar analytes. researchgate.netresearchgate.net |

| Extraction Mode | Choice between direct contact (Direct Immersion) or vapor phase (Headspace) extraction. | Headspace SPME is recommended for complex matrices to avoid contamination. sigmaaldrich.com |

| Temperature | Affects analyte volatility and partitioning kinetics. | Optimization is required; moderately elevated temperatures often improve extraction. researchgate.net |

| pH | Controls the ionization state of the analyte. | Adjust to acidic pH (e.g., <3) to suppress dissociation of the phenolic group. youtube.com |

| Ionic Strength (Salt Addition) | Enhances the partitioning of the analyte onto the fiber ("salting-out" effect). | Addition of NaCl or other salts is generally recommended to improve recovery. youtube.com |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Properties and Molecular Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the molecular geometry and electronic properties of phenolic compounds.

Key electronic properties that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate an electron, while the LUMO energy reflects its ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For similar brominated phenolic compounds, DFT calculations have been utilized to determine these energy gaps, which helps in identifying sites for electrophilic attack.

Furthermore, DFT calculations can provide optimized molecular geometries, including bond lengths and bond angles. For the parent compound, 2,6-dimethylphenol (B121312), computational studies have been performed to understand its reactivity. In the context of its reaction with formaldehyde (B43269), atomic charges calculated by ab initio methods at the RHF/6-31+G level of theory using the ChelpG method have been used to correlate with reactivity. nih.govresearchgate.net A strong correlation was observed between the reactivity per reactive site and the average charge per reactive site. nih.gov

Table 1: Representative DFT-Calculated Properties for a Phenolic Compound

| Property | Significance |

| HOMO Energy | Indicates the electron-donating ability. |

| LUMO Energy | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |

| Electron Affinity | Energy released upon adding an electron. |

| Ionization Potential | Energy required to remove an electron. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations of 4-(Hydroxymethyl)-2,6-dimethylphenol Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations allow for the examination of the dynamic behavior of a system over time, providing insights into processes such as solvation, conformational changes, and intermolecular interactions.

While specific MD simulation studies focused solely on this compound are not extensively documented, the behavior of similar phenolic compounds in various environments has been investigated. For instance, MD simulations have been used to study the hydration structures and hydrogen bonding properties of phenol (B47542) in aqueous solutions. researchgate.net These studies reveal structured local distributions of water molecules around the phenol. researchgate.net

For this compound, MD simulations could be employed to understand its interactions with water molecules, which is crucial for predicting its solubility and behavior in aqueous environments. The simulations could reveal the nature of hydrogen bonding between the hydroxyl and hydroxymethyl groups of the phenol with surrounding water molecules. Additionally, simulations of this compound in non-polar solvents or within a polymer matrix could provide insights into its compatibility and distribution in such systems. The solvation free energy, a key parameter that can be calculated from MD simulations, would quantify the thermodynamics of its interaction with different solvents. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-describing features of molecules with their physicochemical properties. These models are valuable for predicting the properties of new or untested compounds.

For phenolic compounds, QSPR models have been developed to predict a variety of properties, including antioxidant activity, toxicity, and pKa values. nih.govnih.govmdpi.com These models typically use a set of molecular descriptors that quantify different aspects of the molecular structure, such as topological, electronic, and steric features.

In the context of this compound, a QSPR model could be developed to predict its antioxidant potential. The antioxidant activity of phenols is often related to the stability of the resulting phenoxyl radical. nih.gov Descriptors such as the O-H bond dissociation enthalpy (BDE), ionization potential, and the energy of the highest occupied molecular orbital (E-HOMO) have been shown to correlate well with the antioxidant activity of phenolic compounds. nih.gov A QSPR study on phenolic antioxidants found that their activity is mainly governed by the number and location of hydroxyl groups. nih.gov

Table 2: Common Descriptors Used in QSPR Models for Phenolic Compounds

| Descriptor Type | Examples | Property Predicted |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Antioxidant activity, pKa, Reactivity |

| Topological | Wiener index, Connectivity indices | Boiling point, Solubility |

| Steric | Molecular volume, Surface area | Receptor binding, Toxicity |

| Thermodynamic | Heat of formation, Gibbs free energy | Stability, Reaction rates |

Reaction Pathway and Transition State Analysis using Computational Methods

Computational methods are instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. The formation of this compound occurs through the hydroxymethylation of 2,6-dimethylphenol with formaldehyde, a reaction that can be studied in detail using computational chemistry. researchgate.net

Theoretical studies on the reaction of formaldehyde with phenols have explored the reaction pathways and transition states. usda.gov The reaction is an electrophilic aromatic substitution, and computational calculations predict that formaldehyde reacts faster at the para-position of phenol than at the ortho-position, which is in agreement with experimental data. usda.gov For 2,6-dimethylphenol, the ortho positions are sterically hindered by the methyl groups, directing the electrophilic attack of formaldehyde to the para position, leading to the formation of this compound.

Computational analysis of the transition states can be performed to understand the energy barriers of the reaction. For the reaction of phenol with formaldehyde, it has been suggested that an Sn2-like mechanism is favored over a 4-centered mechanism based on the calculated energies of the transition states. usda.gov Similar computational approaches can be applied to the reaction of 2,6-dimethylphenol to determine the precise mechanism and the factors influencing the reaction rate. A study on the base-catalyzed resorcinol-formaldehyde condensation reaction identified the formation of a quinonemethide intermediate as the rate-determining step, a mechanism that is likely relevant to the formation of this compound as well. researchgate.net

Table 3: Key Aspects of Reaction Pathway Analysis

| Computational Task | Information Gained |

| Reactant and Product Optimization | Determines the overall thermodynamics of the reaction (enthalpy and Gibbs free energy change). |

| Transition State Searching | Identifies the highest energy point along the reaction coordinate, allowing for the calculation of the activation energy. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirms that the found transition state connects the reactants and products. |

| Frequency Analysis | Characterizes stationary points as minima (reactants, products, intermediates) or first-order saddle points (transition states). |

Applications of 4 Hydroxymethyl 2,6 Dimethylphenol in Advanced Materials and Chemical Synthesis

Role in Polymer Chemistry and Resin Production

The presence of two distinct reactive sites on the 4-(hydroxymethyl)-2,6-dimethylphenol molecule makes it a versatile building block in the synthesis of various polymeric materials and resins. It can undergo reactions characteristic of both phenols and benzyl (B1604629) alcohols, enabling its incorporation into polymer backbones and cross-linked networks.

The formation of this compound is a key step in the reaction between 2,6-dimethylphenol (B121312) and formaldehyde (B43269), which is foundational to the production of certain phenolic resins. researchgate.net In base-catalyzed systems, the phenol (B47542) is converted to the more reactive phenolate (B1203915) anion, which then attacks formaldehyde to form the hydroxymethyl derivative. google.com This intermediate can then react further to form methylene (B1212753) bridges or dimethylene ether bridges, creating the complex, cross-linked structures characteristic of cured phenolic resins. google.com

Table 7.1: Functional Groups of this compound and Their Roles in Polymerization

| Functional Group | Position | Role in Polymerization |

| Phenolic Hydroxyl (-OH) | C1 | Enables reactions like etherification and condensation; participates in oxidative coupling. |

| Hydroxymethyl (-CH₂OH) | C4 | Acts as a site for condensation reactions, forming methylene or ether linkages; allows for esterification. |

| Methyl (-CH₃) | C2, C6 | Provide steric hindrance, influencing polymer structure and properties. |

Poly(2,6-dimethyl-1,4-phenylene ether) (PPE), also known as polyphenylene oxide (PPO), is a high-performance thermoplastic known for its excellent heat resistance, dimensional stability, and dielectric properties. The primary monomer for the industrial production of PPE is 2,6-dimethylphenol (2,6-DMP), which undergoes copper-catalyzed oxidative coupling polymerization. researchgate.net

While 2,6-DMP is the main building block, functionalized phenols like this compound can play a role in modifying the properties of PPE. Research has explored the use of this compound in the redistribution of high molecular weight PPE. In these experiments, the compound did not act as a simple chain-building monomer but rather as a chain-capping or coupling agent. The reaction of the hydroxymethyl group can lead to the formation of telechelic polymers, which are macromolecules with functionalized end-groups. This approach allows for the synthesis of PPE oligomers with specific functionalities, which can then be used to create block copolymers with other materials.

Phenolic resins, derived from the reaction of phenols with formaldehyde, are widely used in the formulation of adhesives and coatings due to their strong adhesion, thermal stability, and chemical resistance. This compound is a key intermediate in the formation of a specific type of phenolic resin known as a resole. Resoles are produced under alkaline conditions with a molar excess of formaldehyde, leading to phenol rings substituted with hydroxymethyl groups. tsijournals.com

These hydroxymethyl groups are reactive and can undergo further condensation upon heating, forming a durable, cross-linked network without the need for an external curing agent. The incorporation of this compound and similar structures into resin formulations is critical for developing thermosetting adhesives and coatings. Furthermore, these hydroxymethylated phenols can be used to modify other polymer systems, such as epoxy resins. They can act as curing agents or be incorporated into the epoxy backbone to enhance properties like flame retardancy and thermal stability. tsijournals.comgoogle.com

Intermediate in the Synthesis of Complex Organic Molecules

The dual functionality of this compound makes it a useful intermediate for constructing more complex organic molecules. The phenolic hydroxyl group can be protected or used to direct substitution, while the benzylic alcohol can be oxidized to an aldehyde or carboxyl group, or converted into a leaving group for nucleophilic substitution.

The benzyl alcohol moiety is a common structural feature in many biologically active compounds and pharmaceutical drugs. ijcea.org While this compound possesses this key functional group, its direct application as a starting material for specific, commercially significant pharmaceutical intermediates is not widely documented in mainstream scientific literature. Its structural analogues, such as 3-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol, are recognized as valuable intermediates in the preparation of various pharmaceutical active compounds. google.comgoogle.com The bifunctional nature of this compound theoretically makes it a candidate for building complex molecular scaffolds, but specific examples remain specialized.

This compound serves as a building block for the synthesis of novel macrocyclic compounds known as calixarenes. wikipedia.org Calixarenes are cyclic oligomers formed from the condensation of a phenol and an aldehyde, creating a cup-shaped molecule with a hydrophobic cavity capable of host-guest interactions. wikipedia.orgniscpr.res.in

The synthesis of calixarenes typically involves the reaction of a para-substituted phenol with formaldehyde. wikipedia.org this compound can be viewed as a pre-formed combination of a 2,6-disubstituted phenol and a formaldehyde unit. Its self-condensation or co-condensation with other phenolic units under acidic or basic conditions can lead to the formation of specific calixarene (B151959) structures. The use of this particular building block allows for precise control over the substitution pattern on the resulting macrocycle, yielding specialized host molecules for applications in chemical sensing, separation, and catalysis.

Catalytic Applications of Metal Complexes Derived from Related Phenols

While this compound itself is not typically used as a ligand, metal complexes derived from the closely related 2,6-dimethylphenol are of significant industrial importance, particularly in catalysis. Copper complexes containing 2,6-dimethylphenol or its corresponding phenoxide are highly effective catalysts for the oxidative coupling polymerization of 2,6-dimethylphenol to produce PPE. googleapis.com

In this catalytic cycle, a copper(I)-amine complex is oxidized by oxygen to a copper(II) species. This complex then coordinates with the 2,6-dimethylphenol monomer, facilitating the formation of a phenoxyl radical. These radicals then couple to form the ether linkages of the PPE polymer chain, regenerating the copper(I) catalyst. The efficiency and selectivity of this polymerization are highly dependent on the nature of the ligands coordinated to the copper center and the reaction conditions.

Table 7.2: Representative Copper-Amine Catalyst Systems for PPE Synthesis from 2,6-Dimethylphenol

| Copper Source | Amine Ligand | Solvent System | Polymer Yield | Molecular Weight (Mw) |

| CuCl | 1-Methylimidazole | Chloroform/Methanol | High | ~92,000 g/mol |

| CuCl | Pyridine | Chloroform/Methanol | Moderate | Not specified |

| CuBr | N,N'-di-tert-butylethylenediamine | Toluene/Methanol | High | Variable |

| Cu₂O/HBr | n-Butylamine/Dibutylamine | Not specified | High | High |

Data compiled from representative studies on PPE synthesis. niscpr.res.ingoogleapis.com Actual values are highly dependent on specific reaction conditions such as temperature, monomer/catalyst ratio, and reaction time.

Analytical Reagent Applications

A thorough review of scientific literature does not indicate the use of This compound as a reagent for the colorimetric determination of nitrate (B79036).

However, the parent compound, 2,6-dimethylphenol (also known as 2,6-xylenol), is a well-established reagent for this purpose. assbt.orgsigmaaldrich.com The method is based on the principle that in a solution containing sulfuric and phosphoric acids, nitrate ions react with 2,6-dimethylphenol to form 4-nitro-2,6-dimethylphenol. sigmaaldrich.comgoogle.com This nitro compound has a distinct color that can be measured photometrically to determine the concentration of nitrate in a sample. sigmaaldrich.comgoogle.com This analytical technique is applied to various sample types, including water, soil extracts, and plant tissues. assbt.orggoogle.com

| Parameter | Details | Source(s) |

| Reagent | 2,6-Dimethylphenol (DMP) | sigmaaldrich.com |

| Product | 4-nitro-2,6-dimethylphenol | sigmaaldrich.comgoogle.com |

| Medium | Sulfuric and Phosphoric Acid Solution | sigmaaldrich.comgoogle.com |

| Detection Wavelength | ~320-340 nm | google.comresearchgate.net |

| Interfering Substances | High concentrations of chlorides, nitrites, and oxidizable organic matter (COD) can interfere with the analysis. assbt.orggoogle.com |

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent forces. wikipedia.org Within this field, host-guest chemistry is a central concept where a larger 'host' molecule encloses a smaller 'guest' molecule. nih.govsemanticscholar.org this compound serves as a valuable building block for constructing larger host molecules and participates in dynamic chemical systems relevant to this field.

The structure of this compound is foundational to the synthesis of macrocycles, which are large ring-systems often used as host molecules. nih.gov Phenolic compounds, in general, are precursors to host molecules like calixarenes and resorcinarenes. nih.gov The synthesis of these macrocycles often involves condensation reactions with aldehydes, making this compound, a product of a phenol-formaldehyde reaction, an ideal starting unit or intermediate for building these complex, cavity-containing structures.

Furthermore, the compound exhibits important reactivity for dynamic chemical systems. In solution, it can be involved in the reversible formation of a quinone methide intermediate (4-methylene-2,6-dimethyl-2,5-cyclohexadien-1-one). This reactive intermediate can be trapped by various nucleophiles, allowing for the formation of diverse and complex molecules. The ability to form such transient species is a key feature in designing dynamic supramolecular systems and materials that can respond to environmental stimuli. Its reactivity has also been harnessed in domino transformations, for instance, in reactions with glycals catalyzed by montmorillonite (B579905) K-10 clay to produce complex heterocyclic structures like pyrano[2,3-b]benzopyrans. These elaborate molecular architectures can subsequently act as components in larger supramolecular assemblies.

Industrial Relevance and Production Considerations

Industrial Synthesis Routes and Yield Optimization

The primary industrial synthesis route for 4-(hydroxymethyl)-2,6-dimethylphenol is the hydroxymethylation of 2,6-dimethylphenol (B121312) with formaldehyde (B43269). This reaction is typically carried out in the presence of a base catalyst. The process begins with the deprotonation of 2,6-dimethylphenol to form the more reactive phenoxide anion. This anion then undergoes an electrophilic aromatic substitution with formaldehyde, leading to the formation of the hydroxymethyl group, predominantly at the para position due to steric hindrance from the ortho-methyl groups.

Yield optimization is a critical aspect of the industrial production of this compound, as it directly impacts the economic viability of the process. Several key parameters must be carefully controlled to maximize the yield of the desired product while minimizing the formation of by-products, such as di-hydroxymethylated phenols and methylene-bridged dimers like bis(4-hydroxy-3,5-dimethylphenyl)methane. The main factors influencing the reaction are the molar ratio of reactants, temperature, catalyst concentration (pH), and reaction time.

Key parameters for optimizing the synthesis of this compound are detailed below:

| Parameter | Effect on Reaction | Optimal Conditions for High Yield |

| Formaldehyde to 2,6-dimethylphenol Molar Ratio | A higher ratio can increase the rate of hydroxymethylation but also promotes the formation of di- and tri-hydroxymethylated by-products and subsequent cross-linking. wikipedia.org | A molar ratio slightly greater than 1:1 is often employed to ensure complete conversion of the phenol (B47542) while minimizing polysubstitution. minia.edu.eg |

| Reaction Temperature | Higher temperatures accelerate the reaction rate but can also lead to undesired side reactions, including the formation of methylene (B1212753) ether bridges and other condensation products. iiardjournals.org | The reaction is typically conducted at moderately elevated temperatures, often around 70-95°C, to balance reaction speed with selectivity. minia.edu.egmodares.ac.ir |

| Catalyst Concentration (pH) | The reaction is base-catalyzed, with the rate increasing with pH. The reactive species is the phenoxide anion, the concentration of which is dependent on the pH. wikipedia.org | An alkaline pH, typically in the range of 9-10, is generally found to be optimal for maximizing the reaction rate. wikipedia.orgmodares.ac.ir |

| Reaction Time | Sufficient time is required for the reaction to proceed to completion. However, extended reaction times can increase the likelihood of forming condensation by-products. modares.ac.ir | The optimal reaction time is determined through process monitoring, often in the range of 2 to 5 hours, to achieve high conversion of the starting material without significant by-product formation. modares.ac.ir |

By carefully controlling these parameters, manufacturers can optimize the yield and selectivity of the hydroxymethylation reaction, leading to a more efficient and cost-effective production process for this compound.

Catalyst Design for Industrial-Scale Production

The industrial production of this compound involves a two-stage process, each with specific catalyst requirements. The first stage is the synthesis of the precursor, 2,6-dimethylphenol, followed by the catalytic hydroxymethylation to yield the final product.

Catalysts for 2,6-Dimethylphenol Production: The synthesis of 2,6-dimethylphenol is typically achieved through the vapor-phase methylation of phenol with methanol. This process requires highly selective catalysts to ensure the methylation occurs preferentially at the ortho positions. Catalysts used for this purpose are often solid acids. A common choice for industrial-scale production is an iron-chromium mixed oxide catalyst. Another patented catalyst formulation includes a mix of ferric oxide, indium oxide, silicon oxide, chromium oxide, and other metal oxides, which has been shown to achieve high conversion rates of phenol and excellent ortho-position selectivity. researchgate.net The longevity and stability of these catalysts are crucial for continuous industrial operations.

Catalysis of the Hydroxymethylation Step: The subsequent conversion of 2,6-dimethylphenol to this compound is a base-catalyzed reaction. Common alkaline catalysts include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and calcium hydroxide (Ca(OH)₂). free.fr The mechanism involves the formation of a phenoxide anion, which is the key reactive species. The negative charge on the phenoxide is delocalized onto the aromatic ring, activating the ortho and para positions for electrophilic attack by formaldehyde. wikipedia.org Due to the steric hindrance of the two methyl groups at the ortho positions, the hydroxymethylation occurs almost exclusively at the para position.

While simple base catalysis is effective, research has also explored catalysts that can enhance selectivity. For instance, certain transition metal hydroxides (e.g., Cu, Cr, Mn, Ni, Co) have been shown to promote ortho-hydroxymethylation in phenols at a pH of 4-5, suggesting that chelation effects in the transition state can direct the substitution. researchgate.net Although the target molecule is para-substituted, understanding such directive effects is crucial for catalyst design to prevent side reactions. For the synthesis of this compound, the catalyst's role is primarily to facilitate the formation of the phenoxide without promoting further condensation reactions.

Purity Requirements and Quality Control in Industrial Applications

As an intermediate used in polymerization, the purity of this compound is of paramount importance. The presence of impurities can significantly affect the polymerization process and the properties of the final resin or polymer, such as its molecular weight, thermal stability, and mechanical strength.

Purity Requirements: High-purity this compound is required for most industrial applications. Key impurities that must be controlled include:

Unreacted 2,6-dimethylphenol: Can act as a chain terminator during polymerization, limiting the molecular weight of the final polymer.

Residual Formaldehyde: Can lead to uncontrolled cross-linking and affect the stability and color of the final product.

Polysubstituted Species: Compounds like 2,6-dimethylol-4-hydroxymethylphenol can act as branching agents, altering the polymer's structure and properties.

Condensation By-products: Dimers and oligomers formed through methylene bridges, such as bis(4-hydroxy-3,5-dimethylphenyl)methane, can affect the resin's curing characteristics and final properties.

For applications in high-performance polymers, the purity of the monomer often needs to exceed 99%.

Quality Control Methods: To ensure the purity and consistency of this compound, rigorous quality control measures are implemented throughout the production process. A variety of analytical techniques are employed to characterize the product and quantify impurities.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | HPLC is a primary tool for the separation, identification, and quantification of hydroxymethylated phenols and related by-products. researchgate.net It is highly effective for monitoring the progress of the reaction and for final product certification. |

| Gas Chromatography (GC) | GC can be used to determine the levels of volatile impurities, such as unreacted 2,6-dimethylphenol. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are powerful techniques for structural elucidation, confirming the identity of the desired product and characterizing the structure of any impurities. mdpi.com |

| Viscosity Measurement | In the context of producing phenolic resins, in-line viscosity measurement is a critical process control parameter. It provides an indirect measure of the polymer's molecular weight and the extent of the reaction, helping to prevent uncontrolled polymerization. sofraser.com |

| Titration Methods | Titration can be used to determine the concentration of residual formaldehyde in the product mixture. researchgate.net |

These quality control methods are essential for ensuring that the this compound produced meets the stringent specifications required for its use in industrial applications, particularly in the synthesis of high-performance polymers.

Environmental and Toxicological Considerations of 4 Hydroxymethyl 2,6 Dimethylphenol

Environmental Fate and Degradation Pathways